molecular formula C23H17BrClN3O2 B4579611 N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE

N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE

Cat. No.: B4579611
M. Wt: 482.8 g/mol
InChI Key: UNHIGTHXDPOZSN-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its specific combination of bromine and chlorine atoms attached to phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O2/c24-16-7-11-18(12-8-16)26-21(29)13-14-28-23(30)20-4-2-1-3-19(20)22(27-28)15-5-9-17(25)10-6-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHIGTHXDPOZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
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N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
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N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
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N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
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N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
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N-(4-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE

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